molecular formula C7H9NO4S2 B040724 Taurosteine CAS No. 124066-33-7

Taurosteine

Cat. No.: B040724
CAS No.: 124066-33-7
M. Wt: 235.3 g/mol
InChI Key: JJXDGYJCYKWEAI-UHFFFAOYSA-N
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Description

Taurosteine is a chemical compound with the molecular formula C₇H₉NO₄S₂. It is classified as an aromatic amide and a thiophene derivative. The compound is known for its unique structure, which includes a thiophene ring and a sulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of taurosteine typically involves the reaction of thiophene-2-carboxylic acid with ethylenediamine, followed by sulfonation. The reaction conditions often require a controlled temperature and the use of a suitable solvent to facilitate the reaction. The general steps are as follows:

    Thiophene-2-carboxylic acid: is reacted with to form an intermediate.

  • The intermediate is then subjected to sulfonation using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Taurosteine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as or .

Major Products Formed

Scientific Research Applications

Taurosteine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a biochemical probe.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of taurosteine involves its interaction with various molecular targets. The compound is known to bind to specific enzymes and receptors, modulating their activity. The sulfonic acid group plays a crucial role in its binding affinity and specificity. This compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Taurine: An amino acid with a similar sulfonic acid group.

    Thiourea: Contains a thiol group and is used in various chemical reactions.

    Taurolidine: An antimicrobial agent derived from taurine.

Uniqueness

Taurosteine is unique due to its combination of a thiophene ring and a sulfonic acid group, which imparts distinct chemical and biological properties. Unlike taurine and thiourea, this compound’s structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

Taurosteine, a thiourea derivative, has garnered attention in recent years for its diverse biological activities. This compound is recognized for its potential applications in various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against different cell lines, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by its thiourea functional group, which is known for forming hydrogen bonds with biological targets. This property enhances its interaction with various biomolecules, making it a valuable candidate in drug design and development.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. The compound exhibits significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
U937 (leukemia)16.23Induces apoptosis and inhibits cell proliferation
MCF-7 (breast cancer)1.50Alters cell cycle progression; initiates apoptosis
Pancreatic Cancer3 - 14Targets angiogenesis pathways

Case Study: MCF-7 Cell Line

In a detailed study involving the MCF-7 breast cancer cell line, this compound derivatives demonstrated significant cytotoxic effects. The treatment resulted in increased lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis initiation. The compound also caused cell cycle arrest at the S phase, further supporting its role as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various bacterial strains. Research indicates that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain IC50 (µg/mL) Activity
Staphylococcus aureus0.25Inhibits DNA gyrase ATPase activity
Streptococcus pyogenes0.5 - 1Effective against mutant strains

These findings suggest that this compound can serve as a potential lead compound in the development of new antimicrobial agents.

Anti-inflammatory Activity

This compound has shown promise in modulating inflammatory responses. Studies indicate that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations below 100 µM:

Cytokine Inhibition (%)
IL-667%
TNF-α52%

This anti-inflammatory effect positions this compound as a candidate for treating inflammatory diseases .

Enzyme Inhibition

The ability of this compound to inhibit key enzymes involved in various biological processes has been documented:

Enzyme IC50 (nM) Activity
Acetylcholinesterase33.27 - 93.85Inhibitory activity against AChE
Butyrylcholinesterase105.9 - 412.5Less effective than AChE

These enzyme inhibition studies indicate the potential of this compound in treating neurodegenerative diseases like Alzheimer's.

Properties

CAS No.

124066-33-7

Molecular Formula

C7H9NO4S2

Molecular Weight

235.3 g/mol

IUPAC Name

2-(thiophene-2-carbonylamino)ethanesulfonic acid

InChI

InChI=1S/C7H9NO4S2/c9-7(6-2-1-4-13-6)8-3-5-14(10,11)12/h1-2,4H,3,5H2,(H,8,9)(H,10,11,12)

InChI Key

JJXDGYJCYKWEAI-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NCCS(=O)(=O)O

Canonical SMILES

C1=CSC(=C1)C(=O)NCCS(=O)(=O)O

Key on ui other cas no.

124066-33-7

Synonyms

Taurosteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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